molecular formula C27H50Cl2P2Pd B12637377 Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

Cat. No.: B12637377
M. Wt: 614.0 g/mol
InChI Key: JLEVAMQVDDHWOI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is a palladium complex used primarily as a catalyst in various chemical reactions. This compound is known for its effectiveness in coupling reactions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane typically involves the reaction of palladium chloride with dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle palladium complexes .

Chemical Reactions Analysis

Types of Reactions

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .

Scientific Research Applications

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in coupling reactions compared to other palladium complexes .

Properties

Molecular Formula

C27H50Cl2P2Pd

Molecular Weight

614.0 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

InChI

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2/p-2

InChI Key

JLEVAMQVDDHWOI-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.